9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride
CAS No.: 84499-63-8
Cat. No.: VC0017620
Molecular Formula: C11H17ClN6O4
Molecular Weight: 332.745
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84499-63-8 |
|---|---|
| Molecular Formula | C11H17ClN6O4 |
| Molecular Weight | 332.745 |
| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1 |
| Standard InChI Key | MVDGHNFMPOOXTM-RGMNGODLSA-N |
| SMILES | CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is a complex organic compound with several systematic and common names. The compound is officially registered with CAS number 84499-63-8 . It is also known by synonyms including "L-Alanine 2-[(2-Αmino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester, Monohydrochloride" and "2'-O-α-L-Alanylacyclovir" .
Physical and Chemical Properties
The compound presents as a white solid at room temperature . It has a melting point range of 153-155°C and exhibits limited solubility in water and methanol . Being a hydrochloride salt, it typically demonstrates improved stability compared to its free base form.
Table 1: Key Physical and Chemical Properties
Biochemical Classification and Relationship
Chemical Category and Classification
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride falls into several important biochemical categories. It is classified as an amino acid derivative, nucleotide, and pharmaceutical intermediate . Its structure places it among acyclic nucleoside analogues, a class of compounds that have proven valuable in antiviral therapy over several decades .
Structural Relationship to Other Antiviral Compounds
The compound shares structural similarities with other modified nucleosides used in antiviral therapy. By comparing it with related compounds such as valaciclovir (the valine ester of acyclovir) and famciclovir, we can understand the strategic design principles behind this class of prodrugs . The L-alanine modification follows a similar prodrug strategy as seen with valaciclovir, which has demonstrated several-fold higher bioavailability compared to the parent compound acyclovir .
Pharmacological Mechanism and Activity
Prodrug Mechanism
As a prodrug, 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is designed to enhance the pharmaceutical properties of acyclovir. The L-alanine ester modification improves aspects of drug delivery and bioavailability . Upon administration, enzymatic hydrolysis occurs in vivo, releasing the active acyclovir compound at the target site.
Mechanism of Action
Being a derivative of acyclovir, the compound likely shares its fundamental mechanism of action after metabolic conversion. Acyclovir functions as a selective inhibitor of viral DNA polymerase after phosphorylation within infected cells. The antiviral specificity comes from the preferential phosphorylation by viral thymidine kinase rather than cellular kinases, enabling targeted activity against virus-infected cells while minimizing effects on healthy host cells.
Synthesis and Development
Historical Background
The development of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride can be placed in the broader context of antiviral prodrug development that gained momentum in the 1980s. The compound was described in scientific literature as early as 1983 in the work by Colla and colleagues published in the Journal of Medicinal Chemistry .
Historical Context in Antiviral Development
The development of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride represents part of a significant trend in antiviral drug development that began in the late 20th century. Following the discovery of the first effective antiviral compound (idoxuridine) in 1959, nucleoside analogues dominated antiviral therapy for several decades . The transformation of these compounds into prodrug forms emerged as a crucial strategy to overcome limitations in bioavailability and pharmacokinetics.
Analytical Methods and Characterization
Identification Techniques
The compound can be identified and characterized using standard analytical techniques for pharmaceutical compounds. These include:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume